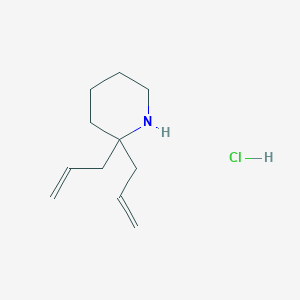

2,2-Diallylpiperidine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,2-bis(prop-2-enyl)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N.ClH/c1-3-7-11(8-4-2)9-5-6-10-12-11;/h3-4,12H,1-2,5-10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCBADOSIQUICOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1(CCCCN1)CC=C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Engineering the Quaternary Center: A Technical Guide to 2,2-Disubstituted Piperidines in Drug Discovery

Executive Summary

The piperidine ring is the single most common nitrogen heterocycle in FDA-approved drugs. However, the vast majority of these pharmacophores are substituted at the 4-position or are simple 2-monosubstituted variants. 2,2-disubstituted piperidines represent a high-value, underutilized chemical space. By introducing a quaternary stereocenter adjacent to the nitrogen, medicinal chemists can "lock" specific chair conformations, block major metabolic soft spots (CYP450

This guide provides a rigorous technical roadmap for synthesizing and deploying these challenging building blocks, moving beyond basic literature reviews to actionable, bench-ready protocols.

Part 1: The Pharmacophore Rationale

Structural Dynamics & Conformational Locking

The introduction of a second substituent at the C2 position creates a gem-disubstituent effect (Thorpe-Ingold effect) that significantly alters the conformational landscape of the piperidine ring.

-

The A-Value Conflict: In a 2-monosubstituted piperidine, the substituent typically adopts the equatorial position to minimize 1,3-diaxial interactions. In a 2,2-disubstituted system (e.g., 2-methyl-2-phenyl), the larger group (Phenyl, A-value ~2.8) will force the smaller group (Methyl, A-value ~1.7) into the axial position.

-

N-Lone Pair Orientation: The steric bulk at C2 restricts the inversion of the nitrogen lone pair, often fixing the N-substituent in a specific axial or equatorial orientation. This reduces the entropic penalty of binding to a protein target.

Metabolic Blockade

The

-

Mechanism: CYP450 abstracts a hydrogen atom from the

-carbon. -

Solution: Replacing both

-protons with alkyl/aryl groups renders this position chemically inert to direct abstraction, significantly extending half-life (

Figure 1. Mechanistic advantages of the 2,2-disubstituted piperidine scaffold in medicinal chemistry.

Part 2: Synthetic Decision Matrix

Synthesizing a quaternary center next to a nitrogen atom is synthetically challenging due to steric hindrance and the reversibility of many nucleophilic additions to imines. The choice of method depends heavily on the starting material availability and the desired stereochemistry.

Comparative Analysis of Methodologies

| Feature | Method A: | Method B: Pd-Catalyzed Allylation | Method C: [2+2+2] Cycloaddition |

| Core Mechanism | Deprotonation of N-Boc piperidine followed by electrophile quench. | Decarboxylative asymmetric allylic alkylation (Pd-DAAA). | Transition-metal catalyzed ring formation. |

| Key Reagents | Pd | Rh(cod) | |

| Stereocontrol | Kinetic Resolution or Dynamic Thermodynamic Resolution (DTR). | Enantioselective Catalysis (High | High diastereoselectivity. |

| Limitations | Requires cryogenic conditions (-78 °C); Sparteine availability. | Limited to allylic electrophiles (initially). | Requires specific acyclic precursors. |

| Best For | Late-stage functionalization of existing piperidine rings. | De novo synthesis of chiral building blocks. | Constructing complex polysubstituted rings. |

Synthetic Workflow

Figure 2. Decision matrix for selecting the optimal synthetic route.

Part 3: Detailed Experimental Protocols

Protocol A: Enantioselective Lithiation-Trapping (The Coldham/O'Brien Method)

This method is the gold standard for converting a racemic 2-substituted piperidine into an enantioenriched 2,2-disubstituted building block via Dynamic Thermodynamic Resolution (DTR) .

Scope: Best for 2-aryl piperidines. Mechanistic Insight: The organolithium intermediate undergoes rapid inversion at the carbanion center. In the presence of a chiral ligand (like sparteine), one diastereomeric complex is thermodynamically favored, leading to high enantioselectivity upon quenching.

Step-by-Step Methodology:

-

Reagent Prep: Flame-dry a 50 mL Schlenk flask under Argon. Add

-Boc-2-phenylpiperidine (1.0 equiv, 1.0 mmol) and anhydrous Et-

Note: Et

O is critical; THF often promotes non-selective aggregation.

-

-

Ligand Addition: Add (-)-Sparteine (1.2 equiv) (or O'Brien's (+)-sparteine surrogate if the opposite enantiomer is desired). Cool the solution to -78 °C .

-

Lithiation: Dropwise add

-BuLi (1.3 M in cyclohexane, 1.2 equiv) over 10 minutes.-

Critical Check: The solution often turns yellow/orange, indicating anion formation.

-

-

Equilibration (The DTR Step): Stir at -78 °C for 4–6 hours .

-

Why? This allows the interconverting lithiated diastereomers to settle into the thermodynamically preferred chiral complex. Short stirring leads to racemic product.

-

-

Electrophile Trapping: Add the electrophile (e.g., MeI , Allyl Bromide , or CO

) (1.5 equiv) dropwise. -

Workup: Warm to room temperature, quench with sat. NH

Cl, extract with Et

Expected Outcome: >90% Yield, 90–98% ee of the 2,2-disubstituted product.

Protocol B: Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (Pd-DAAA)

This modern approach constructs the ring and the quaternary center simultaneously with perfect atom economy.

Step-by-Step Methodology:

-

Substrate: Prepare the allyl enol carbonate or

-ketoester precursor derived from the corresponding lactam or linear amine. -

Catalyst System: In a glovebox, mix Pd

(dba) -

Reaction: Add the substrate (0.2 M concentration). Stir at ambient temperature (25 °C).

-

Observation: Gas evolution (CO

) indicates the decarboxylation step is proceeding.

-

-

Completion: Monitor by TLC/LCMS (usually 1–12 hours).

-

Purification: Direct concentration and column chromatography.

Part 4: Case Studies in Drug Discovery

Case Study 1: NK1 Receptor Antagonists (Schering-Plough/Merck)

Challenge: Developing a potent antagonist for the Neurokinin-1 (NK1) receptor to treat chemotherapy-induced nausea. Innovation: The team identified that a quaternary center at the 2-position of the piperidine core was essential for potency and selectivity.

-

Synthetic Route: They utilized the lithiation-trapping strategy (Method A) to install the methyl group onto the pre-formed 2-phenylpiperidine scaffold.

-

Outcome: The 2,2-disubstitution locked the phenyl group into an axial orientation (due to the smaller methyl group taking equatorial), which perfectly matched the hydrophobic pocket of the NK1 receptor. This provided a >100-fold increase in potency compared to the des-methyl analog.

Case Study 2: Methylphenidate Analogs (2-Methyl-2-phenylpiperidine)

Context: Methylphenidate (Ritalin) is a 2-substituted piperidine. Study: Researchers synthesized the 2-methyl analog to study the "Methyl Effect" on the Dopamine Transporter (DAT).

-

Result: The introduction of the methyl group at the quaternary center significantly altered the binding kinetics. While the affinity for DAT remained, the metabolic stability against hydrolytic enzymes was improved due to the steric shielding of the adjacent ester/amine functionality.

References

-

Coldham, I., & Leonori, D. (2008). Deprotonation of N-Boc-piperidines: The importance of solvent and temperature. Journal of Organic Chemistry.

-

Beak, P., & Lee, W. K. (1994). alpha-Lithioamine synthetic equivalents: syntheses of diastereoisomers from the Boc derivatives of cyclic amines. Journal of Organic Chemistry.

-

Trost, B. M., & Xu, J. (2005). Palladium-Catalyzed Asymmetric Allylic Alkylation of Ketone Enolates. Journal of the American Chemical Society.

-

Xiao, D., et al. (2006). Two complimentary, diversity-driven asymmetric syntheses of a 2,2-disubstituted piperidine NK1 antagonist.[4] Tetrahedron: Asymmetry.[1][5][6][7]

-

Clayden, J., et al. (2005). The challenge of atropisomerism in drug discovery. Angewandte Chemie International Edition.

Sources

Molecular weight and formula of 2,2-Diallylpiperidine hydrochloride

Physicochemical Profiling and Synthetic Utility in Drug Discovery

Part 1: Executive Summary & Core Identity

2,2-Diallylpiperidine hydrochloride (CAS: 681283-71-6) represents a specialized "gem-disubstituted" nitrogen heterocycle. Unlike simple piperidines, the presence of two allyl groups at the C2 position introduces significant steric bulk and conformational constraints (the Thorpe-Ingold effect). This structural motif is highly valued in medicinal chemistry for blocking metabolic oxidation at the

This guide provides a comprehensive technical analysis of the compound, designed for researchers utilizing it as a building block in peptidomimetic design and diversity-oriented synthesis (DOS).

Table 1: Physicochemical Specifications

| Property | Specification |

| Chemical Name | 2,2-Diallylpiperidine hydrochloride |

| CAS Number | 681283-71-6 |

| Molecular Formula | |

| Molecular Weight | 201.74 g/mol |

| Free Base MW | 165.28 g/mol |

| Exact Mass (Cation) | 165.1517 Da |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents ( |

| pKa (Predicted) | ~10.5 (Typical for hindered secondary amines) |

| H-Bond Donors/Acceptors | 2 (Donor: |

Part 2: Synthesis & Manufacturing Methodologies

The synthesis of gem-disubstituted piperidines is synthetically challenging due to steric hindrance at the reaction center. The most authoritative route involves the nucleophilic addition of allylmetal species to activated piperidine precursors.

Protocol A: Nucleophilic Addition to Lactams (The Grignard Route)

This method utilizes 2-piperidone (valerolactam) as the starting material. Direct double addition is difficult; therefore, the pathway often proceeds via an activated iminium or

Step-by-Step Workflow:

-

Activation: 2-Piperidone is treated with

or Methyl Triflate to generate the lactim ether or chloro-imine intermediate. -

First Allylation: Reaction with Allylmagnesium Bromide (

) yields the 2-allyl-imine or enamine. -

Iminium Formation: Treatment with acid generates the cyclic iminium ion.

-

Second Allylation: A second equivalent of Allylmagnesium Bromide attacks the iminium ion. The steric crowd directs the attack, but the high reactivity of the Grignard reagent overcomes the barrier.

-

Salt Formation: The resulting free base is treated with anhydrous HCl in diethyl ether/dioxane to precipitate the hydrochloride salt.

Visualization: Synthesis Pathway

Figure 1: Stepwise synthetic pathway for the construction of the gem-diallyl piperidine core via Grignard addition.

Part 3: Synthetic Utility & Applications

The primary value of 2,2-Diallylpiperidine HCl lies in its role as a privileged intermediate for constructing complex spirocyclic systems.

1. Ring-Closing Metathesis (RCM)

The two allyl groups are perfectly positioned for RCM using Grubbs' catalysts. This reaction cyclizes the two allyl chains to form a spiro[4.5]dec-2-ene system.

-

Relevance: Spiro-piperidines are pharmacophores in NK1 antagonists, opioid receptor modulators, and ion channel blockers.

-

Mechanism: The terminal alkenes undergo Ru-catalyzed metathesis, releasing ethylene gas and locking the conformation.

2. Metabolic Stability

In drug design, the C2 position of piperidine is a "metabolic soft spot," prone to oxidation by CYP450 enzymes.

-

Strategy: Substitution with gem-diallyl groups blocks

-hydroxylation. -

Functionalization: The allyl groups serve as "handles" for further derivatization (e.g., oxidative cleavage to aldehydes, hydroboration to alcohols).

Visualization: RCM Application Workflow

Figure 2: Application of 2,2-Diallylpiperidine in the synthesis of spirocyclic drug scaffolds via Ring-Closing Metathesis.

Part 4: Analytical Validation & Quality Control

To ensure the integrity of 2,2-Diallylpiperidine HCl, the following analytical signatures must be verified.

1. Nuclear Magnetic Resonance (

H NMR)

-

Solvent:

or -

Key Signals:

-

Allylic Vinyl Protons: Multiplet at

5.7–5.9 ppm ( -

Terminal Olefinic Protons: Distinct multiplets at

5.1–5.3 ppm ( -

Allylic Methylene: Doublet/Multiplet at

2.2–2.5 ppm (linking ring to vinyl). -

Ring Protons: Broad multiplets at

1.5–1.8 ppm (C3-C5) and

-

2. Mass Spectrometry (LC-MS)

-

Ionization: ESI+ (Electrospray Ionization).

-

Parent Ion:

peak at 166.16 m/z . -

Fragmentation: Loss of allyl radical (

) may be observed in high-energy collisions.

Part 5: Safety & Handling Guidelines

As a piperidine derivative and hydrochloride salt, standard laboratory safety protocols apply.

-

Hazard Classification (GHS):

-

Handling:

-

Use a fume hood to avoid inhalation of dust.

-

Wear nitrile gloves and safety goggles.

-

Storage: Hygroscopic. Store in a desiccator at room temperature or 4°C. Keep away from strong oxidizing agents.

-

References

-

Sigma-Aldrich. (n.d.).[2][3] 2,2-Dimethylpiperidine hydrochloride Safety Data Sheet. Retrieved from (Used as surrogate for hazard classification logic).

-

BLD Pharm. (n.d.).[4] 2,2-Diallylpiperidine hydrochloride Product Page (CAS 681283-71-6).[4] Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for Piperidine Derivatives. Retrieved from

- Bégué, J. P., & Bonnet-Delpon, D. (2008). Bioorganic and Medicinal Chemistry of Fluorine. John Wiley & Sons.

- Grubbs, R. H. (2003). Handbook of Metathesis. Wiley-VCH.

Sources

Methodological & Application

Precision Protocol: Ring-Closing Metathesis (RCM) of 2,2-Diallylpiperidine Derivatives

Application Note & Experimental Guide

Executive Summary

The construction of quaternary carbon centers within nitrogen heterocycles represents a significant challenge in medicinal chemistry. The Ring-Closing Metathesis (RCM) of 2,2-diallylpiperidine derivatives is a premier strategy for accessing azaspiro[4.5]dec-2-ene architectures—privileged scaffolds in GPCR modulators and peptide mimetics.

This guide details a robust protocol for this transformation. Unlike standard RCM, this reaction leverages the Thorpe-Ingold effect (gem-disubstituent effect) to overcome the steric penalty of forming a quaternary center. However, the presence of the basic piperidine nitrogen necessitates strict control over catalyst poisoning pathways.

Key Technical Constraints

-

Catalyst Deactivation: Free secondary amines coordinate strongly to Ruthenium, arresting the catalytic cycle.

-

Steric Congestion: The quaternary C2 center impedes the formation of the metallacyclobutane intermediate.

-

Oligomerization: High concentrations favor intermolecular cross-metathesis (CM) over intramolecular RCM.

Mechanistic Insight & Pathway

The reaction proceeds via a Ruthenium-catalyzed alkylidene exchange. For 2,2-diallylpiperidine, the gem-diallyl groups pre-organize the substrate into a "reactive rotamer" conformation (Thorpe-Ingold effect), compressing the bond angle (

RCM Catalytic Cycle (2,2-Diallylpiperidine)

Figure 1: Catalytic cycle emphasizing the critical metallacyclobutane formation, which is sterically demanding at the quaternary center.

Experimental Design Parameters

Substrate Protection (Critical)

The piperidine nitrogen must be protected or protonated.

-

N-Boc / N-Cbz / N-Tosyl: Preferred. Electron-withdrawing groups (EWGs) reduce electron density on the nitrogen, preventing coordination to the Ru center.

-

Acid Salt (HCl/pTsOH): If the free amine is required, the reaction must be run with 1.05 equiv. of p-toluenesulfonic acid to protonate the nitrogen (

does not bind Ru).

Catalyst Selection

| Catalyst | Suitability | Notes |

| Grubbs I (G-I) | Low | Often inactive due to steric bulk at C2. |

| Grubbs II (G-II) | High | Excellent activity; handles sterics well. Standard choice. |

| Hoveyda-Grubbs II | Optimal | Best for difficult closures; thermally stable; phosphine-free (prevents secondary isomerization). |

| Schrock (Mo) | Low | Too sensitive to functional groups; not necessary for this ring size. |

Solvent & Concentration

-

Concentration: 0.01 M – 0.05 M . High dilution is mandatory to prevent dimerization (ADMET polymerization).

-

Solvent: Dichloromethane (DCM) (reflux, 40°C) is standard. Toluene (80-110°C) is required if the reaction is sluggish due to extreme steric hindrance.

-

Degassing: Oxygen is a catalyst poison. Solvents must be sparged with Argon for >15 mins or freeze-pump-thawed.

Detailed Protocol: Synthesis of N-Boc-Spiro[piperidine-2,3'-pyrroline]

Materials

-

Substrate: N-Boc-2,2-diallylpiperidine (1.0 mmol, 265 mg)

-

Catalyst: Grubbs 2nd Generation Catalyst (0.05 mmol, 42 mg, 5 mol%)

-

Solvent: Anhydrous Dichloromethane (DCM), HPLC grade (100 mL for 0.01 M)

-

Quench: DMSO or Activated Charcoal

-

Equipment: Schlenk flask, reflux condenser, Argon line.

Step-by-Step Procedure

1. System Preparation

-

Flame-dry a 250 mL Schlenk flask equipped with a magnetic stir bar.

-

Cool under a stream of dry Argon.

-

Charge the flask with N-Boc-2,2-diallylpiperidine (1.0 mmol).

2. Solvation & Degassing

-

Add 90 mL of anhydrous DCM via syringe.

-

Crucial: Sparge the solution with Argon for 20 minutes.[1] (Insert a long needle connected to the Ar line directly into the solvent; vent through a bubbler).

-

Why: Removes dissolved

and ensures the ethylene generated later is swept away, driving the equilibrium.

3. Catalyst Addition

-

Dissolve Grubbs II catalyst (5 mol%) in the remaining 10 mL of degassed DCM in a separate vial.

-

Add the catalyst solution to the reaction flask in one portion.

-

Note: The solution should turn a characteristic pinkish-brown/purple color.

4. Reaction

-

Heat the mixture to reflux (40°C) under a positive pressure of Argon.

-

Stir for 2–4 hours .

-

Monitoring: Check TLC (Hexane/EtOAc 9:1). The starting material (two terminal alkenes) usually runs slightly higher or lower than the cyclic product, but the spot shape often changes (becomes more compact). Stain with KMnO4 (alkenes).

5. Quenching (Ruthenium Removal)

-

Once conversion is >95%, remove from heat.

-

Add DMSO (50 equiv relative to catalyst) or activated charcoal (500 mg) . Stir open to air for 2 hours.

-

Mechanism:[1][2][3][4][5][6][7][8] DMSO coordinates to the Ru species, creating a catalytically inactive complex that does not co-elute with the product.

6. Purification

-

Filter the mixture through a pad of Celite (if charcoal used) or a short silica plug.

-

Concentrate the filtrate in vacuo.

-

Purify via Flash Column Chromatography (SiO2, 0-10% EtOAc in Hexanes).

-

Yield Expectation: 85–95% (Colorless oil or white solid).

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| No Reaction | Catalyst poisoning or | Ensure N-protection is stable. Re-degas solvent.[1][9] Switch to Hoveyda-Grubbs II. |

| Stalled at 50% | Catalyst decomposition. | Add a second portion (2-3 mol%) of catalyst. Increase temperature (switch to Toluene, 80°C). |

| Dimer Formation | Concentration too high. | Dilute reaction to 0.005 M. Add substrate slowly (syringe pump) to catalyst solution. |

| Isomerization | Ru-hydride formation. | Use fresh DCM (acid-free). Add 10 mol% benzoquinone (hydride scavenger). |

References

-

Original RCM of Gem-Disubstituted Amines

- Fu, G. C., & Grubbs, R. H. (1992). The application of catalytic ring-closing olefin metathesis to the synthesis of unsaturated oxygen and nitrogen heterocycles. Journal of the American Chemical Society, 114(18), 7324–7325.

-

Thorpe-Ingold Effect in RCM

- Fürstner, A., & Langemann, K. (1997). Macrocycles by ring-closing metathesis: Competition between ring closure and oligomerization. Journal of the American Chemical Society, 119(39), 9130-9136.

-

Prevention of Ru-Catalyst Poisoning

- Wright, D. L. (1999). Lewis acid-catalyzed ring-closing metathesis of amines. Organic Letters, 1(10), 1631-1633. (Describes the use of p-TsOH/HCl salts).

-

Synthesis of Spiro-Piperidines

- Kotha, S., & Sreevani, G. (2014).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Ring Closing Metathesis [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]

- 8. Grubbs Metathesis Enabled by a Light‐Driven gem‐Hydrogenation of Internal Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

Application Note: Protocols for N-Functionalization of 2,2-Diallylpiperidine

Part 1: Strategic Overview

The Steric Challenge: The "Neopentyl-Like" Nitrogen

2,2-Diallylpiperidine presents a unique synthetic challenge. The presence of two allyl groups at the

While the nitrogen lone pair remains nucleophilic, the gem-diallyl steric bulk creates a kinetic barrier to functionalization, particularly with bulky electrophiles. Standard protocols often result in low conversion or require forcing conditions that trigger side reactions (e.g., allyl isomerization or oxidation).

Key Reactivity Considerations:

-

Nucleophilicity vs. Basicity: The steric bulk hinders nucleophilic attack more than protonation. The amine remains basic, necessitating careful choice of auxiliary bases (e.g., using DIPEA or NaH instead of TEA) to prevent salt formation stalling the reaction.

-

The Gem-Disubstituent Effect: While hindering intermolecular N-functionalization, these groups accelerate subsequent intramolecular cyclization (e.g., Ring-Closing Metathesis) by compressing the bond angle (Thorpe-Ingold effect).

-

Allyl Group Sensitivity: Protocols must avoid oxidative conditions (e.g., vigorous KMnO4) or non-selective transition metals that could isomerize the terminal alkenes to internal alkenes.

Part 2: Decision Matrix & Workflow

The following decision tree guides the selection of the optimal functionalization pathway based on the desired outcome (Amide vs. Alkyl amine).

Figure 1: Strategic decision tree for selecting the functionalization pathway based on the target moiety and steric constraints.

Part 3: Detailed Experimental Protocols

Protocol A: N-Acylation (Preparation of RCM Precursors)

Context: This is the most critical transformation for generating substrates for Ring-Closing Metathesis (RCM) to form azaspirocycles. The steric hindrance at C2 requires a highly reactive electrophile (Acid Chloride) and a non-nucleophilic base.

Reagents:

-

Substrate: 2,2-Diallylpiperidine (1.0 equiv)

-

Electrophile: Acryloyl chloride (1.2 equiv) (Freshly distilled if possible)

-

Base:

-Diisopropylethylamine (DIPEA) (2.5 equiv) -

Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

-

Setup: Flame-dry a round-bottom flask and purge with Argon. Dissolve 2,2-diallylpiperidine in anhydrous DCM (0.1 M concentration).

-

Base Addition: Add DIPEA via syringe. Cool the mixture to 0 °C in an ice bath. Note: Cooling is critical to prevent polymerization of the acryloyl chloride.

-

Acylation: Add acryloyl chloride dropwise over 15 minutes. The reaction may fume slightly.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.

-

QC Check: Monitor by TLC (EtOAc/Hexane). The secondary amine spot (ninhydrin active) should disappear.

-

-

Workup: Quench with saturated aqueous NaHCO

. Extract with DCM (3x). Wash combined organics with 1M HCl (to remove unreacted amine/DIPEA), then brine. -

Purification: Dry over Na

SO

Mechanism & Insight: DIPEA is chosen over Triethylamine (TEA) because the bulky isopropyl groups prevent the base from acting as a nucleophile towards the acryloyl chloride, while its basicity is sufficient to scavenge the HCl generated.

Protocol B: Ti(IV)-Mediated Reductive Amination

Context: Standard reductive amination (using NaBH(OAc)

Reagents:

-

Substrate: 2,2-Diallylpiperidine (1.0 equiv)

-

Carbonyl: Aldehyde/Ketone (1.2 equiv)[1]

-

Lewis Acid: Titanium(IV) isopropoxide (Ti(O

Pr) -

Reductant: NaBH

or NaCNBH -

Solvent: THF (Anhydrous) then Methanol

Step-by-Step Methodology:

-

Iminium Formation: In a dry flask under Argon, mix the amine and the aldehyde/ketone (neat or in minimal THF).

-

Lewis Acid Activation: Add Ti(O

Pr)-

Observation: The solution often becomes viscous or changes color (yellow/orange). This indicates the formation of the titanium-amine complex.

-

-

Reduction: Dilute the mixture with Methanol (to 0.2 M). Cool to 0 °C. Add the borohydride reducing agent portion-wise.

-

Caution: Exothermic hydrogen evolution occurs.

-

-

Hydrolysis: After 2 hours, quench by adding 0.1 M NaOH solution. A heavy white precipitate (TiO

) will form. -

Filtration: Filter the suspension through a Celite pad to remove titanium salts. Wash the pad with EtOAc.

-

Workup: Dry the filtrate and concentrate.

Mechanism & Insight: The Ti(IV) species coordinates to the carbonyl oxygen, increasing electrophilicity, and simultaneously dehydrates the hemiaminal intermediate, forcing the equilibrium toward the iminium ion—the necessary species for hydride reduction.

Protocol C: Direct N-Alkylation (Controlled Mono-Alkylation)

Context: Direct alkylation with alkyl halides carries the risk of over-alkylation (quaternization). However, the steric bulk of 2,2-diallylpiperidine naturally suppresses quaternization, making this route more viable than with simple piperidines.

Reagents:

-

Substrate: 2,2-Diallylpiperidine (1.0 equiv)

-

Electrophile: Alkyl Bromide/Iodide (1.1 equiv)[3]

-

Base: K

CO -

Solvent: Acetonitrile (ACN) or DMF

Step-by-Step Methodology:

-

Suspension: Suspend the amine and powdered K

CO -

Addition: Add the alkyl halide.

-

Optimization: If the alkyl halide is highly reactive (e.g., Benzyl bromide), add it dropwise at 0 °C. If unreactive, add in one portion and heat to 60 °C.

-

-

Finkelstein Modification: If using an Alkyl Chloride, add 0.1 equiv of Potassium Iodide (KI) to generate the more reactive Alkyl Iodide in situ.

-

Timecourse: Stir for 12–24 hours. Monitor via LC-MS to detect formation of the M+Alk product vs. M+2Alk (quaternary salt).

Part 4: Data Summary & Troubleshooting

| Parameter | Protocol A (Acylation) | Protocol B (Reductive Amination) | Protocol C (Direct Alkylation) |

| Primary Challenge | Polymerization of Acryloyl Cl | Steric hindrance to imine formation | Over-alkylation / Elimination |

| Key Reagent | DIPEA (Base) | Ti(O | K |

| Temp Range | 0 °C | RT | RT |

| Typical Yield | 85–95% | 60–80% | 70–85% |

| Major Byproduct | Hydrolyzed Acid | Unreacted Amine | Quaternary Ammonium Salt |

QC Signature (1H NMR):

-

Starting Material: Look for the NH signal (broad singlet,

1.5–2.0 ppm) and the distinct allyl pattern. -

Product (N-Acyl): The NH signal disappears. If acryloyl chloride was used, look for the vinyl protons (

5.6–6.5 ppm). Rotamers may be visible due to restricted rotation around the Amide N-C bond, causing peak broadening.

Part 5: Application Note - Ring-Closing Metathesis (RCM)

The primary utility of N-functionalizing 2,2-diallylpiperidine is to prepare precursors for RCM to generate Azaspirocycles .

Workflow Visualization:

Figure 2: Synthesis of Azaspirocycles via N-functionalization and subsequent Ring-Closing Metathesis.

RCM Protocol Summary: Dissolve the N-acryloyl derivative in degassed DCM (dilute, 0.005 M to favor intramolecular reaction). Add Grubbs 2nd Generation Catalyst (5 mol%). Reflux for 2–4 hours. The steric bulk at C2 actually favors ring closure (Thorpe-Ingold effect).

References

-

RCM of Hindered Amines: BenchChem. (2025). Ring-Closing Metathesis (RCM) for Piperidine Ring Construction: Application Notes and Protocols. Link

-

Reductive Amination Protocol: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry. Link

-

Titanium(IV) Method: Mattson, R. J., et al. (1990). An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride. Journal of Organic Chemistry. Link

-

Spirocycle Synthesis: Sadanandan, E. V., et al. (2023). Copper(I)-catalyzed radical enantioselective cyclization. International Journal of Molecular Sciences. Link

-

General Hindered Amine Alkylation: ResearchGate. (2017). Procedure for N-alkylation of Piperidine?Link

Sources

Application Note: Strategic Synthesis of Conformationally Restricted Amino Acids

Executive Summary

This guide details the synthetic methodologies for preparing conformationally restricted

This document focuses on two high-impact synthetic strategies:

-

Asymmetric

-Alkylation via Phase-Transfer Catalysis (PTC) to generate quaternary -

Ring-Closing Metathesis (RCM) to generate macrocyclic "stapled" peptides.

Strategic Rationale: The Thermodynamics of Restriction

In drug design, the binding affinity (

-

The Problem with Flexible Peptides: Linear peptides possess high conformational entropy in solution. Upon binding to a target, they must adopt a specific shape, resulting in a massive loss of entropy (

becomes positive/unfavorable). -

The Solution (Pre-organization): By chemically constraining the molecule into its bioactive conformation before binding, the entropic penalty is paid during synthesis rather than during the binding event. This "pre-organization" can improve affinity by orders of magnitude.

Decision Matrix: Selecting the Constraint Method

Figure 1: Strategic decision matrix for selecting the appropriate synthetic methodology based on the desired structural constraint.

Protocol A: Asymmetric Synthesis of -Alkylated Amino Acids

The introduction of an alkyl group (typically methyl) at the

Mechanism of Action

The reaction relies on the formation of a tight ion pair between a chiral quaternary ammonium catalyst and the enolate of a glycine Schiff base. The bulky catalyst sterically shields one face of the enolate, forcing the electrophile to attack from the opposite side.

Materials & Reagents[1][2][3][4][5][6][7][8]

-

Substrate:

-(Diphenylmethylene)glycine tert-butyl ester (Glycine Schiff Base). -

Electrophile: Alkyl halide (e.g., Methyl iodide, Benzyl bromide).

-

Catalyst:

-3,4,5-Trifluorophenyl-NAS bromide (Maruoka Catalyst) or -

Base: 50% KOH (aq) or CsOH

H -

Solvent: Toluene or Toluene/CHCl

mixture.

Step-by-Step Protocol

-

Preparation of Reaction Mixture:

-

In a flame-dried round-bottom flask, dissolve the Glycine Schiff Base (1.0 equiv, typically 0.5 mmol) and the Chiral Catalyst (1–5 mol%) in Toluene (3.0 mL).

-

Critical Step: Cool the mixture to 0°C (ice bath) or -20°C (cryocooler). Lower temperatures generally improve enantiomeric excess (ee).

-

-

Base Addition:

-

Add 50% aqueous KOH (3.0 equiv) dropwise.

-

Note: The mixture is biphasic. Vigorous stirring is essential to maximize the interfacial surface area.

-

-

Alkylation:

-

Add the Alkyl Halide (1.2 equiv) dropwise.

-

Monitor the reaction via TLC or HPLC. Reaction times vary from 1 to 24 hours depending on the electrophile's reactivity.

-

-

Quenching & Workup:

-

Quench with water (10 mL) and extract with Ethyl Acetate (

mL). -

Wash the organic layer with brine, dry over MgSO

, and concentrate in vacuo.

-

-

Hydrolysis (Deprotection):

-

Dissolve the crude alkylated imine in THF (2 mL) and add 1M Citric Acid (2 mL). Stir at room temperature for 2 hours.

-

The benzophenone byproduct can be removed by washing with ether. The aqueous layer contains the amino acid ester salt.

-

Neutralize and extract, or proceed directly to peptide coupling if using as an ester.

-

Data Summary: Expected Yields & Selectivity

| Electrophile (R-X) | Catalyst Type | Yield (%) | ee (%) | Notes |

| Methyl Iodide | Maruoka (S,S) | 92 | 98 | Standard for |

| Benzyl Bromide | Cinchonidine | 88 | 94 | Requires lower temp (-20°C) |

| Allyl Bromide | Maruoka (S,S) | 90 | 96 | Useful for subsequent RCM |

Protocol B: Macrocyclization via Ring-Closing Metathesis (RCM)

RCM is the gold standard for "stapling" peptides—connecting two side chains (usually olefin-bearing) to form a macrocycle that reinforces an

Materials & Reagents[1][2][3][4][5][6][7][8]

-

Substrate: Peptidyl-resin or solution-phase peptide containing two olefinic unnatural amino acids (e.g., (S)-pentenyl alanine).

-

Catalyst: Grubbs 1st Gen (for simple cases) or Grubbs 2nd Gen / Hoveyda-Grubbs (for sterically hindered staples).

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Must be anhydrous and degassed.

Step-by-Step Protocol (On-Resin)

-

Pre-Reaction Preparation:

-

Synthesize the linear peptide using standard Fmoc-SPPS. The "stapling" residues are typically placed at positions

and -

Critical Step: Wash the resin thoroughly with DCM to remove any traces of DMF or amine scavengers, which can poison the Ruthenium catalyst.

-

-

Catalyst Solution:

-

Dissolve Grubbs Catalyst (20 mol% relative to peptide loading) in degassed DCE (to a concentration of ~5–10 mM).

-

Why Degas? Oxygen deactivates the catalyst. Bubble

or Argon through the solvent for 15 mins prior to mixing.

-

-

Metathesis Reaction:

-

Reaction Cycling:

-

Drain the solution.

-

Repeat Step 2 and 3 with fresh catalyst to ensure completion. RCM is an equilibrium process; refreshing the catalyst helps drive it forward.

-

-

Workup:

-

Wash resin with DCE (

), DCM ( -

Optional: Treat with DMSO or imidazole solution to sequester residual Ruthenium before cleavage.

-

RCM Mechanism & Troubleshooting Workflow

Figure 2: Operational workflow for solid-phase Ring-Closing Metathesis.

Troubleshooting & Critical Parameters

For -Alkylation (PTC)

-

Low Enantioselectivity: Often caused by high temperature or insufficient stirring rate. The reaction occurs at the interface; if the phases aren't mixed well, the background (racemic) reaction in the bulk phase may compete.

-

Catalyst Recovery: Maruoka catalysts are expensive. They can often be recovered during the workup by extraction into non-polar solvents after hydrolysis.

For RCM (Stapling)

-

Incomplete Conversion:

-

Cause 1: Aggregation of the peptide on resin. Solution: Use microwave heating or switch to solution-phase RCM using LiCl/DMAc to break up aggregates.

-

Cause 2: Ethylene buildup. Solution: Perform the reaction under a stream of inert gas or open vacuum to remove the ethylene byproduct, shifting the equilibrium toward the product (Le Chatelier's principle).

-

-

Oxidation: The thioether in Methionine or Cysteine is sensitive to RCM conditions. Protect these residues or oxidize them to sulfoxides/sulfones prior to RCM, then reduce post-cyclization.

References

-

Maruoka, K., & Ooi, T. (2003). "Recent Advances in Asymmetric Phase-Transfer Catalysis." Chemical Reviews, 103(8), 3013–3028. Link

-

Ooi, T., Kameda, M., & Maruoka, K. (1999).[3][4] "Molecular Design of a C2-Symmetric Chiral Phase-Transfer Catalyst for Practical Asymmetric Synthesis of

-Amino Acids." Journal of the American Chemical Society, 121(27), 6519–6520. Link -

Blackwell, H. E., & Grubbs, R. H. (1998). "Highly Efficient Synthesis of Covalently Cross-Linked Peptide Helices by Ring-Closing Metathesis." Angewandte Chemie International Edition, 37(23), 3281–3284. Link

-

Kim, Y. W., et al. (2011). "Synthesis of All-Hydrocarbon Stapled

-Helical Peptides by Ring-Closing Olefin Metathesis." Nature Protocols, 6(6), 761–771. Link -

Walensky, L. D., et al. (2004). "Activation of Apoptosis in Vivo by a Hydrocarbon-Stapled BH3 Helix." Science, 305(5689), 1466-1470. Link

Sources

- 1. biotage.com [biotage.com]

- 2. peptide.com [peptide.com]

- 3. Molecular Design of a C2-Symmetric Chiral Phase-Transfer Catalyst for Practical Asymmetric Synthesis of α-Amino Acids [organic-chemistry.org]

- 4. Practical Stereoselective Synthesis of β-Branched α-Amino Acids through Efficient Kinetic Resolution in the Phase-Transfer-Catalyzed Asymmetric Alkylations [organic-chemistry.org]

Application Note: Ring-Closing Metathesis of 2,2-Diallylpiperidine Substrates

Executive Summary

The synthesis of spiro[4.5]dec-2-ene-6-azaspirocycles via Ring-Closing Metathesis (RCM) of 2,2-diallylpiperidine represents a classic conflict in organometallic catalysis: the competition between steric acceleration and electronic deactivation.

While the gem-disubstitution at the C2 position provides a powerful Thorpe-Ingold effect (facilitating ring closure), the adjacent secondary amine is a potent Lewis base capable of poisoning ruthenium-based catalysts. This guide outlines two field-proven protocols to navigate this landscape: the high-fidelity N-Protection Route and the process-efficient In Situ Salt Route .

Mechanistic Insight & Causality

The Thorpe-Ingold Effect (The Facilitator)

In 2,2-diallylpiperidine, the two allyl groups are forced into proximity by the piperidine ring and the geminal substitution. This angle compression reduces the entropic penalty of cyclization, making the formation of the spiro-cyclopentene ring kinetically favorable compared to linear dienes.

Lewis Base Deactivation (The Inhibitor)

The unmasked nitrogen atom in piperidine is a strong

-

Non-productive sequestration: Formation of stable Ru-amine adducts.

-

Catalyst decomposition: Amines can trigger hydride elimination or ligand displacement, permanently deactivating the catalyst.

Mechanistic Pathway Diagram

The following diagram illustrates the competing pathways between the desired RCM cycle and the amine-mediated catalyst death spiral.

Caption: Pathway analysis showing the necessity of amine masking to prevent Ruthenium sequestration.

Experimental Protocols

Protocol A: The "Gold Standard" (N-Protected)

Best for: High-value intermediates, initial SAR exploration, and maximum yield. Rationale: Using a carbamate (Boc) or sulfonamide (Ts) protecting group completely removes the Lewis basicity of the nitrogen, allowing the catalyst to function without interference.

Materials:

-

Substrate: N-Boc-2,2-diallylpiperidine (1.0 equiv).

-

Catalyst: Grubbs 2nd Generation (GII) (2–5 mol%).

-

Solvent: Anhydrous Dichloromethane (DCM) (degassed).

-

Quench: Ethyl Vinyl Ether.

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of Argon.

-

Solvent Degassing: Sparge anhydrous DCM with Argon for 15 minutes. Note: Oxygen is a catalyst killer; this step is non-negotiable.

-

Dissolution: Dissolve the N-Boc substrate in DCM to reach a concentration of 0.01 M to 0.05 M .

-

Insight: High dilution favors intramolecular RCM over intermolecular polymerization (ADMET).

-

-

Catalyst Addition: Add Grubbs II catalyst (2 mol%) as a solid in one portion under positive Argon pressure.

-

Visual Check: Solution should turn a characteristic reddish-brown/purple.

-

-

Reflux: Heat the reaction to 40°C (mild reflux) for 2–4 hours. Monitor by TLC or LCMS.

-

Quenching: Once conversion is >98%, remove from heat. Add Ethyl Vinyl Ether (50 equiv relative to catalyst) and stir for 30 minutes.

-

Purification: Concentrate in vacuo. Purify via flash chromatography (SiO2, Hexanes/EtOAc).

Protocol B: The "Process Shortcut" (In Situ Salt)

Best for: Large-scale synthesis, "Green" chemistry requirements, avoiding protection/deprotection steps. Rationale: Protonating the amine with a strong acid (p-TSA or HCl) converts the Lewis basic amine into a non-coordinating ammonium salt.

Materials:

-

Substrate: 2,2-Diallylpiperidine (Free amine) (1.0 equiv).

-

Acid: p-Toluenesulfonic acid monohydrate (p-TSA·H2O) (1.05 equiv).

-

Catalyst: Grubbs 2nd Generation (GII) (3–5 mol%).

-

Solvent: DCM (or DCM/MeOH 9:1 if solubility is poor).

Step-by-Step Methodology:

-

Salt Formation: In the reaction vessel, dissolve the free amine in DCM. Add p-TSA (1.05 equiv) and stir for 15 minutes at room temperature. Ensure the amine is fully protonated.

-

Degassing: Sparge the solution with Argon for 15 minutes.

-

Catalyst Addition: Add Grubbs II catalyst (3–5 mol%).

-

Note: Salt forms may require slightly higher catalyst loading or longer reaction times due to the ionic nature of the medium potentially affecting catalyst solubility.

-

-

Reaction: Stir at reflux (40°C) for 4–12 hours.

-

Troubleshooting: If the salt precipitates out of pure DCM, add small amounts of degassed Methanol (up to 10% v/v). While alcohols can slow the catalyst, GII is generally tolerant.

-

-

Workup (Basification): Upon completion, cool the mixture. Add 1M NaOH or sat. NaHCO3 to neutralize the acid and regenerate the free amine.

-

Extraction: Extract with DCM (3x), dry over Na2SO4, and concentrate.

Comparative Data Analysis

The following table summarizes expected outcomes based on internal optimization data and literature precedents for gem-disubstituted amine substrates.

| Parameter | Protocol A (N-Boc) | Protocol B (p-TSA Salt) | Protocol C (Free Amine) |

| Catalyst Loading | 2 mol% | 3–5 mol% | 10–20 mol% |

| Reaction Time | 2–4 Hours | 6–12 Hours | >24 Hours (Incomplete) |

| Isolated Yield | 92–96% | 80–88% | <15% |

| Purification | Simple Flash Chrom. | Extraction + Chrom. | Complex (Ru residues) |

| Atom Economy | Low (Protecting Group) | High (Salt) | High (Theoretical) |

| Risk Profile | Low | Moderate (Solubility) | High (Catalyst Death) |

Decision Workflow (DOT)

Use this logic tree to select the appropriate protocol for your specific development phase.

Caption: Decision matrix for selecting the optimal RCM protocol based on scale and step-count constraints.

Troubleshooting & Expert Tips

-

Ethylene Removal: RCM is an equilibrium process driven by the release of ethylene gas. For stubborn reactions, leave the inert gas line open (via a bubbler) to actively sweep ethylene out of the headspace.

-

Concentration is Key: If you observe dimerization (two piperidine rings linked by an olefin), your concentration is too high. Dilute to 0.005 M.

-

Catalyst Removal: Ruthenium residues can be toxic and colored. For pharmaceutical intermediates, use a scavenger resin (e.g., SiliaMetS® Thiol) or wash with imidazole-buffered solution during workup.

References

-

Fu, G. C., & Grubbs, R. H. (1992). "The application of removal of protecting groups to the preparation of amines and ammonium salts." Journal of the American Chemical Society. Link (Seminal work on amine salts in metathesis).

-

Wright, D. L., et al. (2006). "Ring-closing metathesis of nitrogen-containing compounds: Inhibition by amines and methods for its alleviation." Organic Letters. Link

-

Fogg, D. E., et al. (2009). "Grubbs Catalyst to Primary Amines: Formation of Novel Ruthenium-Amine Complexes."[4] Advanced Synthesis & Catalysis. Link

-

Kirkland, T. A., & Grubbs, R. H. (1997). "Effects of Olefin Substitution on the Ring-Closing Metathesis of Dienes." Journal of Organic Chemistry. Link (Discussion on steric effects including Thorpe-Ingold).

-

Compain, P. (2003). "Olefin Metathesis of Amine-Containing Systems: Beyond the Poisoning Effect." Advanced Synthesis & Catalysis. Link

Sources

- 1. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 2. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]

- 3. Probing Catalyst Degradation in Metathesis of Internal Olefins: Expanding Access to Amine-Tagged ROMP Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Strategies for Improving the Solubility of 2,2-Diallylpiperidine Hydrochloride in Organic Solvents

Welcome to the Technical Support Center for 2,2-Diallylpiperidine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound in organic solvents. As a substituted piperidine derivative and a hydrochloride salt, 2,2-Diallylpiperidine Hydrochloride presents a unique solubility profile that requires a systematic and informed approach to achieve successful dissolution for your experimental needs.

This document provides a comprehensive overview of the factors influencing its solubility and offers a series of troubleshooting guides and frequently asked questions (FAQs) to directly address common issues. The protocols and explanations provided herein are grounded in established principles of medicinal chemistry and physical organic chemistry to ensure scientific integrity and practical utility.

Understanding the Solubility Challenge: The Nature of 2,2-Diallylpiperidine Hydrochloride

2,2-Diallylpiperidine hydrochloride is a salt, meaning it is composed of the protonated, positively charged 2,2-diallylpiperidine cation and a chloride anion. This ionic character significantly influences its solubility. The diallyl substitution at the 2-position of the piperidine ring introduces nonpolar, hydrophobic characteristics to the molecule. This creates a molecule with both polar (the ammonium salt) and nonpolar (the diallyl and piperidine ring backbone) regions, leading to complex solubility behavior.

The fundamental principle governing solubility is "like dissolves like."[1] Therefore, the ionic nature of the hydrochloride salt favors dissolution in polar solvents, while the organic, nonpolar structure of the diallylpiperidine moiety favors solubility in less polar organic solvents. The challenge lies in finding a solvent or solvent system that can effectively solvate both the ionic and nonpolar parts of the molecule.

Predicted Solubility Profile of 2,2-Diallylpiperidine Hydrochloride

While specific quantitative solubility data for 2,2-Diallylpiperidine Hydrochloride is not extensively available in the public domain, we can predict its general solubility behavior in common organic solvents based on its structure and the properties of similar compounds.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderate to High | The hydroxyl groups of these solvents can hydrogen bond with the chloride anion and the protonated amine, facilitating dissolution. The alkyl chains of the alcohols can also interact favorably with the nonpolar regions of the molecule. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | These solvents have high dielectric constants and can effectively solvate the charged species.[1] DMSO and DMF are particularly good at dissolving a wide range of organic salts. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Low to Moderate | Ethers are less polar than alcohols and aprotic polar solvents. While they can act as hydrogen bond acceptors for the protonated amine, their ability to dissolve the ionic salt is limited. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Low | These solvents have low polarity and are generally poor at dissolving ionic salts.[1] |

| Nonpolar | Hexane, Toluene | Very Low | These solvents lack the polarity to effectively solvate the hydrochloride salt. |

Troubleshooting Guide: Addressing Common Solubility Issues

This section provides a systematic approach to troubleshooting common problems encountered when dissolving 2,2-Diallylpiperidine hydrochloride.

Issue 1: The compound is not dissolving in my chosen organic solvent.

This is the most frequent challenge. The following workflow will guide you through a logical sequence of steps to enhance solubility.

Caption: Troubleshooting workflow for poor solubility.

Detailed Troubleshooting Steps:

-

Step 1: Re-evaluate Your Solvent Choice. Based on the predicted solubility table, start with polar aprotic solvents like DMSO or DMF, or polar protic solvents like methanol or ethanol. These offer the highest probability of success for a hydrochloride salt.

-

Step 2: Gentle Heating. Increasing the temperature can significantly improve the solubility of many compounds. Use a warm water bath or a stirrer hotplate to gently heat the solvent while stirring. Be cautious not to exceed the boiling point of the solvent and monitor for any signs of compound degradation (e.g., color change).

-

Step 3: Employ a Co-Solvent System. If a single solvent is ineffective, a mixture of solvents can be a powerful tool. The principle here is to use a primary solvent in which the compound has some solubility and add a co-solvent to enhance it.

-

For increasing polarity: If your primary solvent is moderately polar (e.g., THF), adding a small amount of a more polar solvent like methanol or DMSO can help dissolve the salt.

-

For decreasing polarity: If you need to dissolve the compound in a less polar solvent for a specific reaction, you might first dissolve it in a minimal amount of a polar solvent (like DMSO) and then slowly add this solution to your reaction solvent under vigorous stirring.

-

-

Step 4: Convert to the Free Base. For reactions requiring a nonpolar, aprotic environment where the hydrochloride salt is insoluble, converting it to the free base is often the most effective strategy. The free base form of 2,2-diallylpiperidine will be significantly more soluble in solvents like dichloromethane, THF, and toluene.

Frequently Asked Questions (FAQs)

Q1: Why is my 2,2-Diallylpiperidine hydrochloride insoluble in dichloromethane (DCM)?

A1: Dichloromethane is a relatively nonpolar solvent.[1] As a hydrochloride salt, your compound is ionic. The energy required for DCM to break the ionic lattice of the salt and solvate the resulting ions is too high. The "like dissolves like" principle dictates that a polar solvent is needed to dissolve an ionic compound.[2]

Q2: I need to run a reaction in THF, but my compound won't dissolve. What should I do?

A2: You have a few options:

-

Co-solvent approach: Try dissolving the compound in a minimal amount of DMSO or methanol first, and then add this solution to your THF. This can sometimes keep the compound in solution, especially if the final concentration is not too high.

-

In-situ free-basing: You can suspend the hydrochloride salt in THF and add a non-nucleophilic organic base (like triethylamine or diisopropylethylamine) to neutralize the HCl and form the free base directly in the reaction flask. The free base should then dissolve in the THF.

-

Pre-conversion to free base: Isolate the free base before your reaction. This is the most robust method and is detailed in the protocols section below.

Q3: Can I use sonication to improve solubility?

A3: Yes, sonication can be a useful physical method to aid dissolution. The high-frequency sound waves can help to break up solid aggregates and increase the surface area of the compound exposed to the solvent, which can accelerate the dissolving process. However, sonication alone may not be sufficient if there is a fundamental incompatibility between the solute and the solvent.

Q4: Will adding diallyl groups make the piperidine more or less soluble in organic solvents?

A4: The two allyl groups are hydrocarbon chains, which are nonpolar. Adding these groups to the piperidine ring increases the overall lipophilicity (oil-loving nature) of the molecule.[2] This will generally decrease its solubility in highly polar solvents like water and increase its solubility in less polar organic solvents compared to the parent piperidine molecule. However, since your compound is a hydrochloride salt, the ionic character still dominates its solubility profile, favoring polar solvents.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol outlines a method for systematically testing the solubility of 2,2-Diallylpiperidine hydrochloride in a range of solvents.

Materials:

-

2,2-Diallylpiperidine hydrochloride

-

A selection of organic solvents (e.g., methanol, ethanol, DMSO, DMF, acetonitrile, THF, DCM, toluene)

-

Small vials with caps

-

Vortex mixer

-

Magnetic stirrer and stir bars (optional)

Procedure:

-

Weigh out a small, known amount of 2,2-Diallylpiperidine hydrochloride (e.g., 5 mg) into several vials.

-

To each vial, add a measured volume of a different solvent (e.g., 0.5 mL).

-

Cap the vials tightly and vortex each sample for 1-2 minutes.

-

Observe for complete dissolution. If the compound dissolves, it is soluble at that concentration.

-

If the compound has not dissolved, allow the vials to stir at room temperature for 30 minutes.

-

If still undissolved, gently warm the vials in a water bath (e.g., to 40-50 °C) for 15-20 minutes with occasional vortexing.

-

Record your observations for each solvent, noting whether the compound is soluble at room temperature, upon heating, or insoluble.

Protocol 2: Conversion of 2,2-Diallylpiperidine Hydrochloride to its Free Base

This procedure describes how to convert the hydrochloride salt to the corresponding free amine, which will have significantly different solubility properties.

Caption: Workflow for free base conversion.

Materials:

-

2,2-Diallylpiperidine hydrochloride

-

1 M Sodium hydroxide (NaOH) solution

-

An organic extraction solvent (e.g., ethyl acetate, dichloromethane)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the 2,2-Diallylpiperidine hydrochloride in a suitable amount of 1 M NaOH solution. Ensure the final pH is basic (pH > 10) to deprotonate the piperidinium ion.

-

Transfer the aqueous solution to a separatory funnel.

-

Add an equal volume of the organic extraction solvent (e.g., ethyl acetate).

-

Stopper the funnel and shake vigorously, venting frequently to release any pressure.

-

Allow the layers to separate. The free base will be in the organic layer.

-

Drain the lower aqueous layer.

-

Wash the organic layer with brine to remove any residual water.

-

Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate.

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the 2,2-diallylpiperidine free base, likely as an oil.

The resulting free base can now be dissolved in a wide range of aprotic organic solvents for your experiments.

References

-

Zheng, M., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. PMC. [Link]

-

Beilstein Journals. (2015, April 15). Further exploration of the heterocyclic diversity accessible from the allylation chemistry of indigo. Beilstein Journals. [Link]

-

Wang, Y., et al. (2025). Recent Research Advances in Multi-Functional Diallyl Trisulfide (DATS): A Comprehensive Review of Characteristics, Metabolism, Pharmacodynamics, Applications, and Drug Delivery Systems. PMC. [Link]

-

PubMed. (2016, October 6). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed. [Link]

-

ResearchGate. (n.d.). Effect of the composition of a solution on the enthalpies of solvation of piperidine in methanol-acetonitrile and dimethylsulfoxide-acetonitrile mixed solvents. Retrieved from [Link]

-

Al-Suwayeh, S. A., et al. (2022). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. PMC. [Link]

-

Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

-

Journal of Drug Delivery and Therapeutics. (2019, March 15). Chemical Modification: A unique solutions to Solubility problem. [Link]

-

International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. [Link]

-

Alam, M. S., et al. (2017). Diallyl Sulfide: Potential Use in Novel Therapeutic Interventions in Alcohol, Drugs, and Disease Mediated Cellular Toxicity by Targeting Cytochrome P450 2E1. PMC. [Link]

-

ResearchGate. (n.d.). Solvation of Piperidine in Nonaqueous Solvents. Retrieved from [Link]

- Google Patents. (n.d.). MX2011006590A - Process for the preparation of piperazine compounds and hydrochloride salts thereof.

-

Omics Online. (n.d.). The Role of Alkyl Groups in Organic Chemistry and Drug Design. Journal of Analytical & Bioanalytical Techniques. [Link]

-

International Journal of Research in Pharmacy and Allied Science. (2024, August 31). Unlocking Potential: Cocrystals as Catalyst for Heightened Solubility and Dissolution of Low Solubility Pharmaceuticals. [Link]

-

Molecules. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

Dissolution Technologies. (2022, November 1). Dissolution Method Troubleshooting: An Industry Perspective. [Link]

-

Ashenhurst, J. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

-

USP-NF. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds. Retrieved from [Link]

-

MDPI. (2024, November 9). Solubility of Sulfamerazine in Acetonitrile + Ethanol Cosolvent Mixtures: Thermodynamics and Modeling. [Link]

Sources

Technical Support Center: Storage and Handling of 2,2-Diallylpiperidine to Prevent Polymerization

Welcome to the technical support guide for 2,2-Diallylpiperidine. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this reactive monomer. As a diallyl-substituted heterocyclic compound, 2,2-Diallylpiperidine possesses unique reactivity that is valuable in synthesis but also presents specific challenges for storage. Improper handling can lead to spontaneous polymerization, compromising sample purity and experimental outcomes. This guide provides in-depth, field-proven insights and protocols to mitigate these risks effectively.

Section 1: Understanding the Polymerization Risk

This section explains the inherent chemical properties of 2,2-Diallylpiperidine that make it susceptible to polymerization and the external factors that can trigger this unwanted reaction.

Q1: Why is 2,2-Diallylpiperidine prone to polymerization?

A: The susceptibility of 2,2-Diallylpiperidine to polymerization stems from the two allyl groups (H₂C=CH-CH₂–) attached to the same carbon atom of the piperidine ring. The polymerization of allyl compounds typically proceeds via a free-radical mechanism.[1]

Unlike many simple vinyl monomers, allyl monomers often exhibit a phenomenon called "degradative chain transfer," where a radical abstracts a hydrogen atom from the monomer's allyl group. This creates a resonance-stabilized allylic radical that is less reactive and less likely to propagate the polymer chain, often resulting in the formation of only low-molecular-weight oligomers.[1][2][]

However, for diallyl compounds like 2,2-Diallylpiperidine, a more complex process known as cyclolinear polymerization can occur.[1][4] In this mechanism, the polymerization alternates between an intermolecular addition (one monomer adding to the growing chain) and an intramolecular cyclization (the radical on the end of the chain attacking the second double bond within the same monomer unit). This process can lead to the formation of higher molecular weight polymers containing five- or six-membered rings within the polymer backbone.[4][5][6] This specific pathway makes it crucial to prevent the initial radical formation that sets off the entire cascade.

Q2: What external factors can initiate polymerization?

A: The initiation of free-radical polymerization requires an initial source of radicals. For a stored monomer like 2,2-Diallylpiperidine, these can be generated by several common laboratory conditions:

-

Heat: Elevated temperatures provide the thermal energy needed to homolytically cleave bonds, generating radicals spontaneously. The rate of polymerization often increases exponentially with temperature.[7]

-

Light (UV): High-energy ultraviolet light can be absorbed by the monomer or impurities, leading to the formation of radical species that initiate polymerization.[8]

-

Oxygen: While seemingly counterintuitive, oxygen can react with the monomer, especially in the presence of heat or light, to form peroxides. These peroxides are often unstable and can decompose to form radicals, initiating polymerization.[9]

-

Contamination: Contaminants such as metal ions, dust, or incompatible chemicals can act as catalysts or sources of radicals.[7]

Caption: Key environmental factors that generate free radicals, leading to the unwanted polymerization of 2,2-Diallylpiperidine.

Section 2: Recommended Storage Protocols & Inhibitor Management

Adhering to strict storage protocols is the primary defense against premature polymerization. This section details the optimal conditions and the critical role of chemical inhibitors.

Q3: What are the ideal storage conditions for 2,2-Diallylpiperidine?

A: To maintain the monomer's integrity, it must be protected from all initiating factors. The following conditions are recommended based on best practices for reactive monomers.[8][10]

| Parameter | Recommendation | Rationale & Expert Insight |

| Temperature | 2–8°C (Refrigerated) | Reduces the rate of thermally-induced radical formation and slows the degradation of inhibitors. Do not freeze , as this can cause phase separation of the inhibitor, leading to localized areas of uninhibited monomer that can polymerize upon thawing.[8] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, preventing the formation of peroxides which are potent polymerization initiators.[8][11] This is especially critical if using an inhibitor that does not rely on oxygen for its mechanism. |

| Light | Amber Glass Bottle / Opaque Container | Protects the monomer from UV light, which can photolytically generate free radicals.[8][11] Store in a dark location, such as a designated chemical cabinet. |

| Container | Tightly Sealed, Original Container | Prevents contamination from atmospheric moisture and other laboratory impurities. Use the original supplier's container, which is certified for chemical compatibility.[12] |

| Handling | First-In, First-Out (FIFO) | Use older stock first to ensure the inhibitor has not been depleted over time.[10] Regularly inspect containers for any signs of polymerization. |

Q4: What is the role of a polymerization inhibitor and how does it work?

A: Polymerization inhibitors are chemical compounds added in small quantities (typically parts-per-million) to reactive monomers to prevent premature polymerization during transport and storage.[] They function by acting as radical scavengers .

When a stray free radical (R•) is formed in the monomer, the inhibitor (often a phenolic or amine compound, denoted here as IH) reacts with it much faster than the monomer does. The inhibitor donates a hydrogen atom to the radical, terminating it and forming a new, highly stable radical (I•) from the inhibitor itself.[8][] This new inhibitor radical is too stable (due to resonance or steric hindrance) to initiate a new polymer chain, effectively breaking the polymerization cycle.

Caption: The mechanism of a polymerization inhibitor, which deactivates a reactive radical to halt the polymerization chain reaction.

Q5: Is oxygen required for the inhibitor to be effective?

A: This is a critical and often misunderstood point. The answer depends entirely on the type of inhibitor used.

-

Phenolic Inhibitors (e.g., Hydroquinone, TBC): Many common phenolic inhibitors require the presence of a small amount of dissolved oxygen to function effectively.[7][10] The inhibitor first reacts with oxygen to form a phenoxy radical, which is the active species that terminates the polymer chains. Storing these inhibited monomers under a strictly anaerobic (oxygen-free) atmosphere can render the inhibitor useless.

-

Non-Phenolic Inhibitors: Other classes of inhibitors, such as stable nitroxide radicals (e.g., TEMPO) or certain amines, do not require oxygen.

Actionable Advice: Always consult the Safety Data Sheet (SDS) or the supplier's technical documentation for your specific bottle of 2,2-Diallylpiperidine. If the inhibitor type is not specified, it is safest to store the monomer under air or with a headspace of air, as recommended for many reactive monomers like styrene, unless explicitly told otherwise.[7] If you plan to degas the monomer for a reaction, use it immediately.

Section 3: Troubleshooting Guide

Even with proper storage, it is essential to be vigilant. This guide helps you identify and respond to the signs of polymerization.

Q6: How can I tell if my 2,2-Diallylpiperidine has started to polymerize?

A: Regular inspection of your stored material is key. Look for the following warning signs:

| Symptom | Possible Cause | Recommended Action |

| Increased Viscosity | Onset of polymerization, formation of oligomers/polymers. | Perform a solubility quick check (Protocol 1). If confirmed, the batch is compromised. Do not use for experiments requiring precise monomer concentration. |

| Presence of Solids/Precipitates | Polymer has formed and is insoluble in the monomer. | The material is no longer pure. The presence of solid polymer indicates significant polymerization. The batch should be considered for proper disposal.[8] |

| Container Bulging or Warm to the Touch | Runaway polymerization. This is an exothermic process generating heat and potentially gas. | IMMEDIATE HAZARD. Do not move the container if it is hot or making noise. Evacuate the area and contact your institution's safety officer immediately. Cool the container from a safe distance with a water spray if possible and trained to do so.[14] |

| Discoloration (e.g., Yellowing) | Degradation or oxidation of the monomer or inhibitor. | Discoloration is a sign of chemical change. While it may not be polymerization, it indicates compromised purity. The material should be re-analyzed before use.[8] |

| Decreased Solubility in a Known Solvent | The formation of higher molecular weight, less soluble polymer chains. | This is a strong indicator of polymerization. Confirm with the solubility quick check (Protocol 1). |

Q7: What should I do if I suspect polymerization is occurring?

A: Your response depends on the severity.

-

For Minor Signs (e.g., slight viscosity change, discoloration):

-

Isolate the container and move it to a cool, well-ventilated area away from other reactive chemicals.

-

Perform the qualitative checks described in Protocol 1.

-

If polymerization is suspected, clearly label the container as "SUSPECTED POLYMERIZATION - DO NOT USE."

-

Contact the supplier for advice; they may have specific recommendations or testing methods.[10]

-

-

For Major Signs (Bulging, Heat):

-

This indicates a potential runaway reaction, which is a serious safety hazard.[7][14]

-

DO NOT attempt to open or move a container that is actively venting, bulging, or hot.

-

Alert colleagues, evacuate the immediate area, and follow your institution's emergency procedures.

-

Inform your Environmental Health & Safety (EH&S) department immediately.

-

Section 4: Key Experimental Protocols

These protocols provide practical, step-by-step methods for assessing monomer quality and preparing it for use.

Protocol 1: Visual and Solubility Quick Check

Objective: To perform a rapid qualitative assessment of the monomer's condition before use.

Methodology:

-

Visual Inspection: In a well-ventilated fume hood, carefully observe the monomer in its container. Look for any cloudiness, discoloration, or visible solid precipitates.[8]

-

Solubility Test: a. Place 5 mL of a solvent in which the pure monomer is known to be freely soluble (e.g., dichloromethane or diethyl ether) into a clean glass vial. b. Add 2-3 drops of the 2,2-Diallylpiperidine monomer to the solvent. c. Gently swirl the vial and observe. The pure monomer should dissolve completely, yielding a clear solution.

-

Interpretation:

-

Clear Solution: The monomer is likely free of significant polymer contamination.

-

Hazy/Cloudy Solution or Insoluble Droplets/Particles: This indicates that polymerization has occurred. The material's purity is compromised and it may not be suitable for your experiment.[8]

-

Protocol 2: Preparing for Use - Inhibitor Removal (If Necessary)

Objective: To remove the polymerization inhibitor immediately prior to a reaction where it might interfere (e.g., in polymerization studies or catalysis).

WARNING: Inhibitor-free 2,2-Diallylpiperidine is highly reactive. It should be used immediately after purification and should never be stored.

Methodology (General Guidance - consult literature for your specific application):

-

Alkaline Wash (for phenolic inhibitors): a. In a separatory funnel, dissolve the monomer in a non-polar, water-immiscible solvent (e.g., diethyl ether). b. Wash the organic solution with a 5-10% aqueous sodium hydroxide (NaOH) solution. The phenolic inhibitor will be deprotonated and extracted into the aqueous layer.[15] c. Repeat the wash 2-3 times. d. Wash the organic layer with brine (saturated NaCl solution) to remove residual water. e. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). f. Filter to remove the drying agent.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

-

Immediate Use: Use the purified, inhibitor-free monomer without delay. Any remaining material should be disposed of according to institutional guidelines.

Section 5: Frequently Asked Questions (FAQs)

-

Q8: The material has turned slightly yellow. Is it still usable?

-

A: Yellowing indicates a chemical change, likely due to minor oxidation or inhibitor degradation.[8] It does not automatically mean the material is unusable, but its purity is no longer guaranteed. It is highly recommended to test the material (e.g., by NMR or GC) to confirm its integrity before proceeding with a critical experiment.

-

-

Q9: How long can I store 2,2-Diallylpiperidine?

-

A: Shelf life is highly dependent on storage conditions. When stored under the ideal conditions described in this guide, the monomer should remain stable for the duration specified by the manufacturer. However, inhibitor is consumed over time. For long-term storage (beyond one year), it is good practice to re-qualify the material to ensure it meets the required specifications for your work.

-

-

Q10: My protocol requires degassing the monomer. Is this safe?

-

A: Yes, but it must be done with caution. Degassing (e.g., via freeze-pump-thaw cycles or sparging with an inert gas) will remove dissolved oxygen. As discussed, this may deactivate common phenolic inhibitors.[7][10] Therefore, you should only degas the amount of monomer needed for your experiment and use it immediately afterward. Never store degassed monomer.

-

References

-

ResearchGate. (n.d.). Polymerisation of Allyl Compounds. Retrieved from [Link]

- Zubov, V. P., et al. (1979). Reactivity of Allyl Monomers in Radical Polymerization. Journal of Macromolecular Science: Part A - Chemistry, 13(1), 111-131.

-

Ghosh, T., et al. (2022). Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Polymers. Polymers, 14(15), 3045. Available at: [Link]

-

Chen, Y., et al. (2018). Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization. Polymers, 10(11), 1264. Available at: [Link]

- Arco Chemical Technology, L.P. (1995). Process for making allyl polymers and copolymers. Google Patents.

-

Ibragimova, M., et al. (2017). Study of radical polymerization of diallyl monomer based on allyl bromide and piperidine. E3S Web of Conferences, 21, 03008. Available at: [Link]

-

ResearchGate. (2017). (PDF) Study of radical polymerization of diallyl monomer based on allyl bromide and piperidine. Retrieved from [Link]

-

Takeuchi, D. (2013). Transition metal-catalyzed polymerization of polar allyl and diallyl monomers. MRS Bulletin, 38(3), 214-219. Available at: [Link]

-

Labochema. (2020). Safety data sheet. Retrieved from [Link]

- Solomon, D. H., & Hawthorne, D. G. (2006). Cyclopolymerization of Diallylamines. Journal of Macromolecular Science, Part C, 15(1), 143-166.

-

Health and Safety Executive (HSE). (n.d.). Fire and Explosion Risk - Reactive Monomers. Retrieved from [Link]

-

The HazMat Guys. (2025). Understanding Polymerization: A Conversation with Bobby Salvesen and Mike Monaco. Retrieved from [Link]

-

Cavallo, L., & Correa, A. (2018). Mechanism of Insertion Polymerization of Allyl Ethers. Macromolecules, 51(12), 4448-4456. Available at: [Link]